molecular formula C6H7N5O3 B14211149 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione CAS No. 832729-47-2

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione

Cat. No.: B14211149
CAS No.: 832729-47-2
M. Wt: 197.15 g/mol
InChI Key: HJVONKJHRNARRT-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is a purine derivative with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares structural similarities but differs in its biological activity.

    Ganciclovir: Another purine derivative with antiviral properties.

    2-Amino-6,8-dihydroxypurine: Similar in structure but with different functional groups and applications.

Uniqueness

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

832729-47-2

Molecular Formula

C6H7N5O3

Molecular Weight

197.15 g/mol

IUPAC Name

2-amino-4-hydroxy-9-methyl-1H-purine-6,8-dione

InChI

InChI=1S/C6H7N5O3/c1-11-5(13)8-2-3(12)9-4(7)10-6(2,11)14/h14H,1H3,(H3,7,9,10,12)

InChI Key

HJVONKJHRNARRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C2C1(N=C(NC2=O)N)O

Origin of Product

United States

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